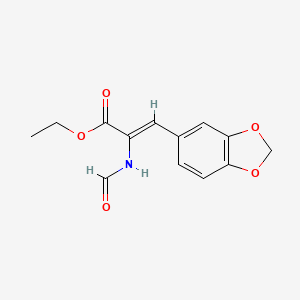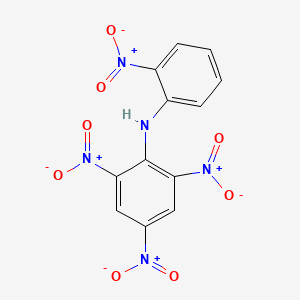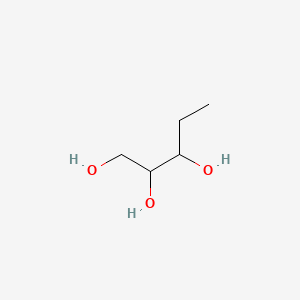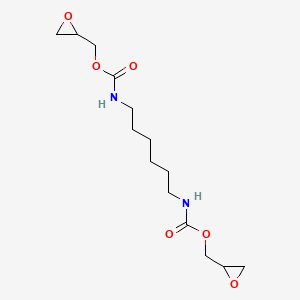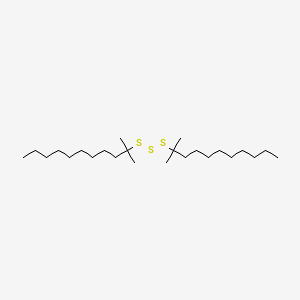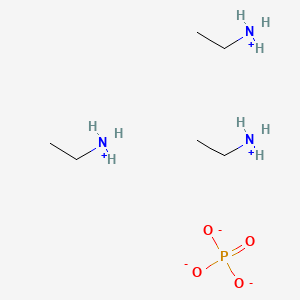
ethylazanium;phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylazanium;phosphate is a compound that consists of an ethylammonium cation and a phosphate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylazanium;phosphate can be synthesized through the reaction of ethylamine with phosphoric acid. The reaction typically involves mixing ethylamine with an aqueous solution of phosphoric acid under controlled conditions to form the desired compound. The reaction can be represented as follows:
CH3CH2NH2+H3PO4→CH3CH2NH3++PO43−
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale mixing of ethylamine and phosphoric acid in reactors, followed by purification processes to isolate the compound. The reaction conditions, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylazanium;phosphate undergoes various chemical reactions, including:
Oxidation: The phosphate anion can participate in oxidation reactions, forming different phosphorus oxides.
Reduction: Under certain conditions, the phosphate anion can be reduced to form phosphites.
Substitution: The ethylammonium cation can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions can react with the ethylammonium cation.
Major Products
Oxidation: Phosphorus pentoxide (P2O5)
Reduction: Phosphorous acid (H3PO3)
Substitution: Ethanol (CH3CH2OH) and ammonium phosphate (NH4)3PO4
Applications De Recherche Scientifique
Ethylazanium;phosphate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of fertilizers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethylazanium;phosphate involves its interaction with molecular targets such as enzymes and receptors. The ethylammonium cation can interact with negatively charged sites on enzymes, altering their activity. The phosphate anion can participate in phosphorylation reactions, which are crucial in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylazanium;phosphate: Similar structure but with a methyl group instead of an ethyl group.
Propylazanium;phosphate: Similar structure but with a propyl group instead of an ethyl group.
Butylazanium;phosphate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the specific interactions of the ethylammonium cation with biological molecules, which can result in distinct biochemical and pharmacological properties compared to its analogs.
Propriétés
Numéro CAS |
94006-19-6 |
|---|---|
Formule moléculaire |
C6H24N3O4P |
Poids moléculaire |
233.25 g/mol |
Nom IUPAC |
ethylazanium;phosphate |
InChI |
InChI=1S/3C2H7N.H3O4P/c3*1-2-3;1-5(2,3)4/h3*2-3H2,1H3;(H3,1,2,3,4) |
Clé InChI |
JHHUETYWMKKDLV-UHFFFAOYSA-N |
SMILES canonique |
CC[NH3+].CC[NH3+].CC[NH3+].[O-]P(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


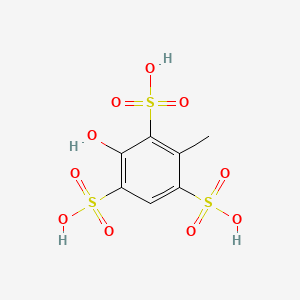



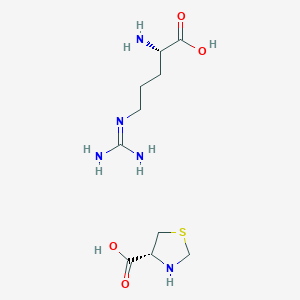
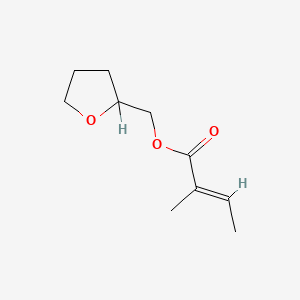

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
